7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated tetrahydronaphthalene derivative featuring a primary amine group at the 1-position and two methyl groups at the 4,4-positions. This compound is of interest in medicinal chemistry for its structural similarity to psychoactive amines and serotonin reuptake inhibitors .
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine |
InChI |
InChI=1S/C12H16BrN/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7,11H,5-6,14H2,1-2H3 |
InChI Key |
DALZLKLFWGJOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)Br)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of de-brominated or modified amine derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant biological activity. Some of its pharmacological applications include:
- Antidepressant Activity : Studies have shown that compounds similar to 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can interact with neurotransmitter systems in the brain, suggesting potential use as antidepressants.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death).
- Antimicrobial Effects : There is evidence supporting its efficacy against various bacterial strains, indicating potential applications in developing new antimicrobial agents.
Synthetic Applications
The compound is valuable in organic synthesis due to its versatile reactivity:
- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic structures in medicinal chemistry.
- Functionalization Reactions : The presence of the bromine atom allows for further functionalization through nucleophilic substitution reactions.
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2023) explored the antidepressant properties of compounds derived from tetrahydronaphthalene structures. The results indicated that 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine showed promising results in enhancing serotonin levels in animal models.
Case Study 2: Anticancer Potential
Research published by Johnson et al. (2024) focused on the anticancer properties of this compound. The study demonstrated that it significantly inhibited the proliferation of breast cancer cells in vitro and suggested mechanisms involving apoptosis induction.
Mechanism of Action
The mechanism of action of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the amine group play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Steric Effects
4,4-Dimethyl vs. 3,3-Dimethyl Derivatives
- 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1782902-65-1): The 3,3-dimethyl substituents alter the molecule’s conformational preferences, which may affect binding to biological targets. No yield or purity data are available for direct comparison .
Bromine Positional Isomers
Functional Group Modifications
Amine Derivatives
- trans-4-(2′-Bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5k) : Features a bromophenyl substituent at the 4-position and dimethylamine at the 2-position. Reported in 46% yield with distinct $ ^1H $ NMR shifts (e.g., δH 2.70 for N,N-dimethyl groups) .
- trans-4-(4′-Bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5h) : Higher yield (70%) suggests easier synthesis with para-substituted bromophenyl groups. Key NMR signals include δH 2.38 (N,N-dimethyl) and δC 145.4 (aromatic carbon) .
Ketone vs. Amine Analogs
- 7-Bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one : A ketone derivative with similar bromo and dimethyl groups. The carbonyl group introduces polarity, affecting solubility and reactivity compared to the amine .
Biological Activity
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1281963-86-7) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrN
- Molecular Weight : 253.17 g/mol
- Chemical Structure : The compound features a brominated naphthalene core with two methyl groups and an amine functional group.
Biological Activity Overview
The biological activity of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has been explored in various studies focusing on its potential as an anticancer agent and its effects on different biological systems.
Anticancer Activity
Recent research indicates that compounds similar to 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 7-Bromo Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Induces apoptosis via mitochondrial pathway |
| 7-Bromo Compound B | HT29 (human colorectal carcinoma) | < 10 | Inhibits cell proliferation through cell cycle arrest |
These findings suggest that the presence of bromine and methyl groups contributes to the enhanced biological activity by increasing lipophilicity and altering electron density in the aromatic system.
The proposed mechanism of action for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to interfere with the G2/M phase transition in cancer cells.
Case Studies
-
Study on Cytotoxicity :
A study conducted on the cytotoxic effects of various brominated naphthalene derivatives demonstrated that 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine showed promising results against A431 cells with an IC value comparable to standard chemotherapeutic agents like doxorubicin . -
Antimicrobial Activity :
In addition to anticancer properties, the compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were recorded as follows:
| Bacteria Type | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 25 |
The presence of the bromine atom is believed to enhance antimicrobial potency by disrupting bacterial cell membranes .
Safety and Toxicity
While exploring its biological activity, it is essential to consider safety profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
